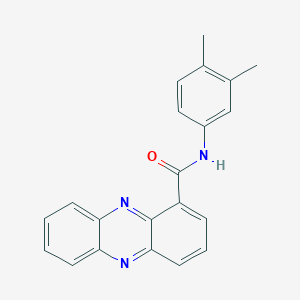

N-(3,4-dimethylphenyl)phenazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens . It is synthesized by several microorganisms originating from diverse habitats, including marine and terrestrial sources . The high PCN biocontrol activity has fascinated researchers’ attention in isolating and identifying novel bacterial strains combined with engineering strategies to target PCN as a lead molecule .

Synthesis Analysis

The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . A biocontrol bacterium with antagonistic activity towards fungal plant pathogens, designated as strain HT66, was isolated from the rice rhizosphere . The secondary metabolite produced by HT66 strain was purified and identified as PCN through mass spectrometry, and 1H, 13C nuclear magnetic resonance spectrum .Molecular Structure Analysis

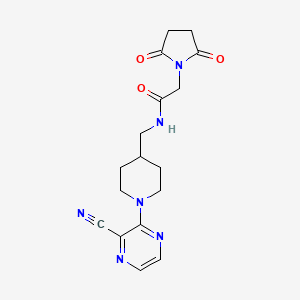

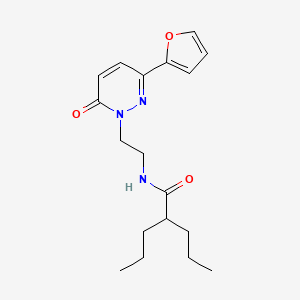

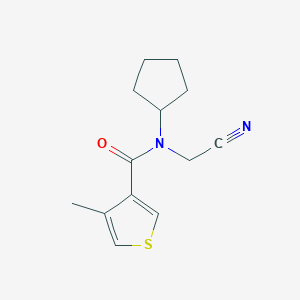

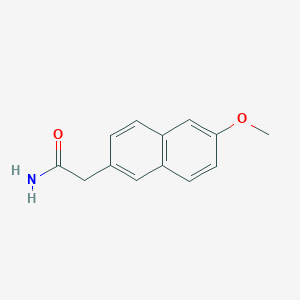

The molecular formula of PCN is C13H9N3O . It is a nitrogen-containing heterocyclic compound .Chemical Reactions Analysis

The yield of PCN by wild-type strain HT66 was 424.87 mg/L at 24 h . The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors .Physical And Chemical Properties Analysis

PCN has a molecular weight of 223.23 and a melting point of 241°C .Applications De Recherche Scientifique

Antitumor Properties and Mechanisms

N-(3,4-dimethylphenyl)phenazine-1-carboxamide and related phenazine-1-carboxamides have been extensively investigated for their antitumor properties. Research indicates that these compounds exhibit cytotoxicity through DNA intercalation, affecting cancer cell proliferation. For instance, a study highlighted the synthesis and evaluation of substituted N-[2-(dimethylamino)ethyl]phenazine-1-carboxamides against various leukemia and carcinoma cell lines, showing significant antitumor activities correlated with the electron-withdrawing power of substituents on the phenazine ring. These compounds were capable of effecting high-proportion cures in models of advanced disease, similar to the best DNA-intercalating agents described (Rewcastle, Denny, & Baguley, 1987).

Dual Topoisomerase I and II Inhibition

Another line of investigation involves the dual inhibition of topoisomerase I and II by novel angular benzophenazines, suggesting a potential mechanism through which this compound derivatives could exert anticancer effects. These compounds have shown potent cytotoxic activities in various cancer cell lines, including those resistant to other drugs due to overexpression of multidrug resistance proteins. The introduction of chirality into the carboxamide side chain has led to the discovery of enantiospecific cytotoxic agents, indicating a complex interaction with DNA topoisomerases (Vicker et al., 2002).

Genetic Toxicology

The genetic toxicology of tricyclic carboxamides, including phenazine derivatives, has been studied to understand their mutagenic and clastogenic activities. Such research is vital for assessing the safety profile of these compounds as potential antitumor agents. The interaction with DNA and topoisomerase II, alongside the evaluation of mutagenicity in various models, helps in delineating the mechanisms of action and potential risks associated with these drugs (Ferguson, Hill, & Baguley, 1990).

Antifungal and Herbicidal Activities

Beyond antitumor applications, phenazine-1-carboxamide derivatives have been explored for their antifungal and herbicidal activities. Certain compounds exhibited promising in vitro fungicidal activities and selective herbicidal actions against various plant pests. This indicates the potential utility of these compounds in agricultural settings, providing a basis for the development of new pesticides or herbicides (Zhu et al., 2019).

Antibacterial Properties Against Mycobacterium tuberculosis

Research into the antibacterial properties of N-aryl and N-heteryl phenazine-1-carboxamide derivatives against Mycobacterium tuberculosis, including drug-resistant strains, has shown promising results. These compounds have demonstrated in vitro activity with minimum inhibitory concentrations that suggest their potential as agents for treating infections caused by drug-resistant and multidrug-resistant M. tuberculosis (De Logu et al., 2009).

Mécanisme D'action

Target of Action

N-(3,4-dimethylphenyl)phenazine-1-carboxamide, also known as PCN, is a phenazine derivative that is strongly antagonistic to fungal phytopathogens . The primary targets of PCN are these fungal pathogens, and its role is to inhibit their growth and proliferation .

Mode of Action

It is known that pcn exhibits broad-spectrum antifungal and antibacterial activities . It interacts with its targets, the fungal pathogens, and inhibits their growth and proliferation . The specific interactions between PCN and its targets are still under investigation.

Biochemical Pathways

PCN affects several biochemical pathways. The biosynthesis of PCN involves a complex regulation mechanism . The expression of genes such as phzI, phzR, and phzE is markedly increased in certain strains, leading to increased PCN production . These genes are involved in the biosynthesis of phenazines, which are nitrogen-containing heterocyclic pigments .

Result of Action

The result of PCN’s action is the inhibition of growth and proliferation of fungal phytopathogens . This makes PCN a potential candidate for use in the control of these pathogens in agricultural settings .

Action Environment

The action of PCN can be influenced by environmental factors. For instance, the production of PCN by certain bacterial strains can be increased in environmentally-friendlier settings . .

Orientations Futures

The results evidence that P. chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies . These results can be used to guide the further structural modification of these compounds for novel fungicidal agents .

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O/c1-13-10-11-15(12-14(13)2)22-21(25)16-6-5-9-19-20(16)24-18-8-4-3-7-17(18)23-19/h3-12H,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFSTQJMMHGVBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2819040.png)

![1-(4-chlorophenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2819044.png)

![Ethyl 5-(5-chloro-2-methoxybenzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2819049.png)

![4-Methyl-3-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2819050.png)

![N-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)prop-2-enamide](/img/structure/B2819053.png)

![6-Bromo-2-[2-(4-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2819059.png)